molecular formula C15H12ClN3O2S B3601930 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide

Cat. No.: B3601930
M. Wt: 333.8 g/mol
InChI Key: MLMIGKIYFSTNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-chloro-2-hydroxyphenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylthio)acetamide: Similar structure but lacks the chlorophenyl group.

    N-(4-chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the benzimidazole moiety.

Uniqueness

The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide lies in its combined structural features, which may confer unique biological or chemical properties not found in the individual components or simpler analogs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-9-5-6-12(13(20)7-9)17-14(21)8-22-15-18-10-3-1-2-4-11(10)19-15/h1-7,20H,8H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMIGKIYFSTNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.